molecular formula C20H13FN4O3S B6485099 N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide CAS No. 923146-64-9

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide

Cat. No. B6485099
CAS RN: 923146-64-9
M. Wt: 408.4 g/mol
InChI Key: NKKUDEKKEWIZLA-UHFFFAOYSA-N
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Description

“N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide” is a chemical compound with the molecular formula C21H16FN3OS . It is a derivative of benzothiazole, which is a heterocyclic compound that is part of many pharmaceuticals and useful synthetic compounds .


Synthesis Analysis

The synthesis of similar molecules has been achieved by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . The reaction yields were high, indicating a successful synthesis process .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The molecule also contains a nitro group and a pyridinylmethyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 377.4 g/mol . It has a complexity of 522 and a topological polar surface area of 74.3 Ų . The compound has a XLogP3-AA value of 4.6, indicating its lipophilicity .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives, such as the compound , have shown promise in the development of new anti-tubercular compounds . They have demonstrated better inhibition potency against M. tuberculosis compared to standard reference drugs .

Biological Applications

Benzothiazole-based compounds have been associated with a wide range of biological activities. These include inhibition of ubiquitin ligase, selective cytotoxicity against tumorigenic cell lines, prophylaxis and treatment of rotavirus infections, modulation of the adenosine A2A receptor, and therapeutic agents for disorders associated with nuclear hormone receptors .

Fibroblast Growth Factor Antagonists

Some benzothiazole compounds have potential applications as fibroblast growth factor antagonists . These compounds could be used to regulate cell growth and division, potentially aiding in the treatment of diseases related to cell proliferation.

Autotaxin Inhibitors

Benzothiazole compounds have also been studied for their potential as autotaxin inhibitors . Autotaxin is an enzyme that has been implicated in the progression of several types of cancer, so these compounds could have potential applications in cancer treatment.

Inhibitors of Wnt Antagonist DKK

Research has suggested that benzothiazole compounds could serve as inhibitors of the Wnt antagonist DKK . This could have implications for the treatment of diseases like osteoporosis and cancer, where the Wnt signaling pathway plays a crucial role.

Cytosolic Phospholipase A2α Inhibitors

Benzothiazole compounds could potentially act as inhibitors of cytosolic phospholipase A2α . This enzyme is involved in the production of inflammatory mediators, so these compounds could have potential applications in the treatment of inflammatory diseases.

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, as well as its synthesis and chemical properties. Given the interest in benzothiazole derivatives in pharmaceutical research , this compound could be a candidate for further study.

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN4O3S/c21-16-2-1-3-17-18(16)23-20(29-17)24(12-13-8-10-22-11-9-13)19(26)14-4-6-15(7-5-14)25(27)28/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKUDEKKEWIZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide

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